![molecular formula C31H48O6 B12428073 (Z)-2-((3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy-3,11-dihydroxy-4,8,10,14-tetramethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-6-methylhept-5-enoic acid](/img/structure/B12428073.png)
(Z)-2-((3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy-3,11-dihydroxy-4,8,10,14-tetramethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-6-methylhept-5-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fusidic acid is a natural tetracyclic triterpene antibiotic isolated from the fungus Fusidium coccineum. It is primarily used to treat bacterial infections, particularly those caused by Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). Fusidic acid is available in various formulations, including creams, ointments, eye drops, tablets, and injections .
準備方法
Synthetic Routes and Reaction Conditions
Fusidic acid can be synthesized through several methods. One common approach involves the fermentation of Fusidium coccineum followed by extraction and purification of the compound. The synthetic route typically includes steps such as fermentation, extraction with organic solvents, and crystallization .
Industrial Production Methods
Industrial production of fusidic acid involves large-scale fermentation processes. The fermentation broth is subjected to extraction using organic solvents like ethyl acetate. The extracted fusidic acid is then purified through crystallization and drying to obtain the final product .
化学反応の分析
Types of Reactions
Fusidic acid undergoes various chemical reactions, including:
Oxidation: Fusidic acid can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in fusidic acid.
Substitution: Substitution reactions can introduce new functional groups into the fusidic acid molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various fusidic acid derivatives with modified functional groups. These derivatives often exhibit different pharmacological properties and can be used for specific therapeutic applications .
科学的研究の応用
Fusidic acid has a wide range of scientific research applications:
作用機序
Fusidic acid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically binds to elongation factor G (EF-G) on the ribosome, preventing the translocation step during protein synthesis. This inhibition effectively halts bacterial growth and allows the immune system to clear the infection .
類似化合物との比較
Fusidic acid is unique among antibiotics due to its specific mechanism of action and its effectiveness against Staphylococcus aureus. Similar compounds include:
Flufenamic acid: Another antibiotic with a different mechanism of action but similar antibacterial properties.
Other tetracyclic triterpenes: Compounds with similar structures but varying pharmacological activities.
Fusidic acid stands out due to its specific binding to elongation factor G and its effectiveness against methicillin-resistant Staphylococcus aureus .
特性
分子式 |
C31H48O6 |
|---|---|
分子量 |
516.7 g/mol |
IUPAC名 |
2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C31H48O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36)/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |
InChIキー |
IECPWNUMDGFDKC-WGFOVTNPSA-N |
異性体SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]4[C@@]3(C[C@@H](C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C |
正規SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




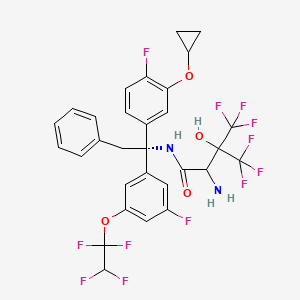
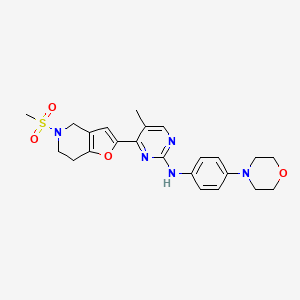

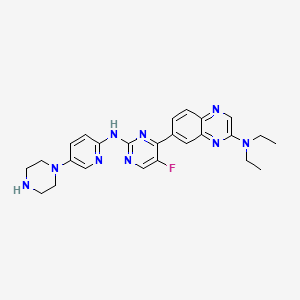

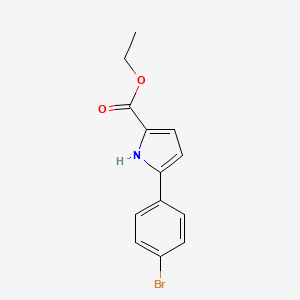

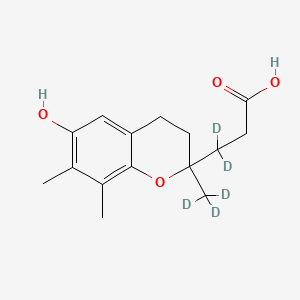

![3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)


